2-oxo-2H-pyran-4,6-dicarboxylate
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Overview
Description
2-oxo-2H-pyran-4,6-dicarboxylate is a dicarboxylic acid dianion obtained via deprotonation of both carboxy groups of 2-oxo-2H-pyran-4,6-dicarboxylic acid; major species at pH 7.3. It is a conjugate base of a 2-oxo-2H-pyran-4,6-dicarboxylic acid.
Scientific Research Applications
Crystal Structure Analysis
- The compound has been analyzed using X-ray crystallography, which provides unambiguous proof of its structure. Such analysis is crucial for understanding the molecular configuration and potential applications in various fields (Covarrubias-Zúñiga & Espinosa-Pérez, 1997).
Chemical Synthesis
- This compound is used in the synthesis of various other chemicals. For instance, it's involved in the one-pot synthesis of tetrasubstituted thiophenes, showcasing its utility in creating complex organic molecules (Sahu et al., 2015).
Heterocyclic Compound Applications
- 2H-pyrans, a category that includes 2-oxo-2H-pyran-4,6-dicarboxylate, are biologically active and play a significant role in bioorganic chemistry. They are used in developing sensors and other biological applications due to their versatile properties (Suthar, Kumbhani, & Bhatt, 2021).
Microwave-Assisted Catalytic Synthesis
- This compound has been synthesized using microwave irradiation, indicating its potential for efficient and rapid chemical synthesis in laboratory settings (Zhao Xiang-kui, 2009).
Biological Activities
- Pyran compounds, including 2-oxo-2H-pyran-4,6-dicarboxylate derivatives, are known for their biological activities. They are studied for their potential in pharmaceutical applications due to their diverse biological effects (Kumar et al., 2015).
Chemical Reactivity and Transformations
- The compound's reactivity has been explored in various chemical reactions, such as in the synthesis of 2H-pyrans and 4H-pyrans, highlighting its versatility in organic synthesis (Wang et al., 2009).
Antibacterial Potential
- Derivatives of this compound have been studied for their potential antibacterial properties, indicating its relevance in the development of new antimicrobial agents (Greene et al., 2020).
Fluorescence Properties
- Certain derivatives of 2-oxo-2H-pyran-4,6-dicarboxylate exhibit fluorescence, making them interesting for applications in light-emitting materials and sensors (Mizuyama et al., 2008).
properties
Product Name |
2-oxo-2H-pyran-4,6-dicarboxylate |
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Molecular Formula |
C7H2O6-2 |
Molecular Weight |
182.09 g/mol |
IUPAC Name |
6-oxopyran-2,4-dicarboxylate |
InChI |
InChI=1S/C7H4O6/c8-5-2-3(6(9)10)1-4(13-5)7(11)12/h1-2H,(H,9,10)(H,11,12)/p-2 |
InChI Key |
VRMXCPVFSJVVCA-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C=C(OC1=O)C(=O)[O-])C(=O)[O-] |
synonyms |
2-pyrone-4,6-dicarboxylic acid alpha-pyrone-4,6-dicarboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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